N-[1-(3-Fluorophenyl)ethyl]cyclopropanamine hydrochloride
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Overview
Description
N-[1-(3-Fluorophenyl)ethyl]cyclopropanamine hydrochloride is a chemical compound with the molecular formula C11H14FN·HCl. It is a cyclopropane derivative that contains a fluorophenyl group, making it an interesting subject for various chemical and pharmaceutical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-Fluorophenyl)ethyl]cyclopropanamine hydrochloride typically involves the reaction of 3-fluoroacetophenone with cyclopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-Fluorophenyl)ethyl]cyclopropanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted fluorophenyl compounds.
Scientific Research Applications
N-[1-(3-Fluorophenyl)ethyl]cyclopropanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3-Fluorophenyl)ethyl]cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group plays a crucial role in binding to these targets, influencing the compound’s biological activity. The cyclopropane ring may also contribute to the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-Fluorophenyl)ethyl]cyclopropanamine hydrochloride
- N-[1-(4-Fluorophenyl)ethyl]cyclopropanamine hydrochloride
- N-[1-(3-Chlorophenyl)ethyl]cyclopropanamine hydrochloride
Uniqueness
N-[1-(3-Fluorophenyl)ethyl]cyclopropanamine hydrochloride is unique due to the position of the fluorine atom on the phenyl ring, which can significantly influence its chemical and biological properties. The presence of the cyclopropane ring also adds to its distinct characteristics compared to other similar compounds .
Biological Activity
N-[1-(3-Fluorophenyl)ethyl]cyclopropanamine hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound's biological activity, mechanism of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a cyclopropanamine structure with a 3-fluorophenyl group attached to an ethyl chain. The molecular formula is C12H14ClF, with a molecular weight of approximately 229.7 g/mol. The fluorophenyl moiety enhances the compound's binding affinity to various biological targets, influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound's mechanism involves:
- Binding Affinity : The fluorophenyl group significantly enhances the binding affinity to target proteins, which may include various receptors involved in neurotransmission and enzyme regulation.
- Enzyme Interaction : Studies suggest that this compound may inhibit specific enzymes within critical signaling pathways, such as the PI3K-Akt-mTOR pathway, which is frequently deregulated in cancer .
In Vitro Studies
Research has demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : In vitro assays revealed that the compound induces cell death in cancer cell lines at low micromolar concentrations. For example, one study reported effective inhibition of cell growth in MCF7 breast cancer cells at concentrations ranging from 125 to 250 nM .
In Vivo Studies
In vivo studies further support the potential therapeutic applications of this compound:
- Tumor Growth Inhibition : Animal models have shown that treatment with this compound leads to significant reductions in tumor size, particularly in colorectal cancer models, indicating its potential as an anticancer agent .
Table 1: Summary of Biological Activities
Study Reference | Cell Line | Concentration (nM) | Effect |
---|---|---|---|
MCF7 | 125-250 | Inhibition of cell growth | |
Colorectal Tumor Model | Variable | Tumor growth inhibition | |
Various Cancer Lines | Low Micromolar | Induction of apoptosis |
Safety and Toxicology
While this compound shows promise in therapeutic applications, safety assessments are crucial:
- Toxicological Profile : The compound has been classified with potential irritant properties, particularly affecting the respiratory system and skin upon exposure. Long-term exposure may lead to chronic respiratory issues .
- Occupational Exposure Limits : Safety data sheets indicate that accidental ingestion or skin contact can result in serious health effects, emphasizing the need for careful handling in laboratory settings .
Properties
IUPAC Name |
N-[1-(3-fluorophenyl)ethyl]cyclopropanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c1-8(13-11-5-6-11)9-3-2-4-10(12)7-9;/h2-4,7-8,11,13H,5-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTWHUGRCNMCJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)NC2CC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.